molecular formula C21H22Cl2FN5O B586314 Crizotinib-d5 CAS No. 1395950-48-7

Crizotinib-d5

Cat. No.: B586314
CAS No.: 1395950-48-7
M. Wt: 450.339
InChI Key: ZSDTZQWYOPVQMX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crizotinib-d5 is a deuterated form of Crizotinib, an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma (NSCLC). Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of various malignant neoplasms. It also acts as an anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crizotinib-d5 involves the incorporation of deuterium atoms into the Crizotinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Crizotinib-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Crizotinib-d5 is widely used in scientific research due to its deuterated nature, which provides enhanced stability and metabolic properties. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Crizotinib in biological samples.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various cancers, including NSCLC and anaplastic large cell lymphoma.

    Industry: Utilized in the development of new pharmaceuticals and drug delivery systems

Mechanism of Action

Crizotinib-d5 exerts its effects by inhibiting receptor tyrosine kinases, including ALK, HGFR, ROS1, and Recepteur d’Origine Nantais (RON). These kinases play crucial roles in cell proliferation, survival, and migration. By competitively binding within the ATP-binding pocket of these kinases, this compound prevents their activation and subsequent signaling, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Crizotinib-d5 is compared with other similar compounds such as:

This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and reduced side effects compared to its non-deuterated counterpart .

Biological Activity

Crizotinib-d5 is a deuterated analog of crizotinib, a well-known small-molecule inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-MET). This compound has garnered attention for its potential in pharmacokinetic studies and its role in cancer therapy, particularly in non-small cell lung cancer (NSCLC). The deuteration enhances the compound's stability and allows for precise detection in mass spectrometry applications, which is crucial for understanding its biological activity.

This compound retains the biological activity characteristic of crizotinib, acting as an inhibitor of ALK and c-MET signaling pathways. It primarily functions by blocking the phosphorylation of these kinases, thus inhibiting tumor cell proliferation and metastasis in NSCLC models. Research indicates that this compound not only inhibits ALK but also affects other pathways, such as transforming growth factor beta (TGFβ) signaling, which is critical for cancer metastasis .

Metabolic Pathways

This compound undergoes metabolic processes similar to its non-deuterated counterpart, primarily through oxidation and dealkylation mediated by cytochrome P450 enzymes, especially CYP3A4 and CYP3A5. The metabolic pathway can be summarized as follows:

  • This compound Oxidation/Dealkylation Active Metabolite (PF-06260182)

This pathway highlights the compound's potential for tracing metabolism in biological systems, which is essential for understanding its pharmacokinetics .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the phosphorylation of ALK, ROS1, and c-MET in a concentration-dependent manner. These findings are corroborated by studies showing that this compound can suppress TGFβ signaling by blocking Smad phosphorylation independently of ALK/MET/RON/ROS1 pathways. This inhibition has been linked to reduced migration and invasion of NSCLC cells .

In Vivo Studies

In vivo studies using tumor xenografts expressing EML4-ALK fusion proteins have shown that this compound exhibits significant antitumor activity. For instance, animal models treated with this compound demonstrated reduced tumor growth and metastasis compared to controls .

Case Studies

  • Case Study of NSCLC with ARL1-MET Fusion
    • A female patient with NSCLC harboring an ARL1-MET fusion achieved a 5-month progression-free survival after treatment with crizotinib. Imaging studies indicated a significant reduction in tumor size following treatment, demonstrating the efficacy of crizotinib in patients with specific genetic alterations .
  • Crizotinib in Neuroblastoma
    • A study involving 20 patients with relapsed/refractory ALK-positive neuroblastoma showed a 15% objective response rate to crizotinib. Notably, patients with specific ALK mutations exhibited better responses, highlighting the importance of genetic profiling in treatment efficacy .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Type Findings
In VitroInhibits ALK, ROS1, c-MET phosphorylation; suppresses TGFβ signaling
In VivoSignificant antitumor activity in xenograft models expressing EML4-ALK fusion
Case Study (NSCLC)5-month progression-free survival; significant tumor size reduction
Case Study (Neuroblastoma)15% objective response rate; efficacy linked to specific ALK mutations

Properties

CAS No.

1395950-48-7

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.339

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1

InChI Key

ZSDTZQWYOPVQMX-GFCCVEGCSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N

Synonyms

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5;  (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5;  PF 02341066-d5;  PF 2341066-d5;  [3-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.